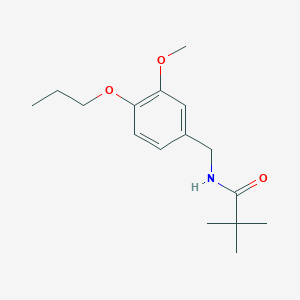
N-(3-methoxy-4-propoxybenzyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxy-4-propoxybenzyl)propanamide, also known as MPBP, is a chemical compound that has been of interest to the scientific community due to its potential applications in research. MPBP is a derivative of benzylpropanamide and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(3-methoxy-4-propoxybenzyl)propanamide is not fully understood, but it is believed to act as a partial agonist of the dopamine D3 receptor. It may also have some affinity for the dopamine D2 receptor. The activation of these receptors can lead to changes in intracellular signaling pathways, which may affect various physiological processes.
Biochemical and Physiological Effects:
N-(3-methoxy-4-propoxybenzyl)propanamide has been shown to have various biochemical and physiological effects, including the modulation of dopamine release and the regulation of dopamine receptor expression. It has also been shown to have anxiolytic and antidepressant-like effects in animal models. Additionally, N-(3-methoxy-4-propoxybenzyl)propanamide has been shown to have some neuroprotective effects in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-methoxy-4-propoxybenzyl)propanamide in lab experiments is its high affinity and selectivity for the dopamine D3 receptor, which can allow for more specific and targeted studies. However, one limitation is that N-(3-methoxy-4-propoxybenzyl)propanamide has not been extensively studied in vivo, and its effects on behavior and physiology may differ from those observed in vitro.
Direcciones Futuras
There are several future directions for research on N-(3-methoxy-4-propoxybenzyl)propanamide. One area of interest is the potential therapeutic applications of N-(3-methoxy-4-propoxybenzyl)propanamide, particularly in the treatment of addiction and other psychiatric disorders. Additionally, further studies on the mechanism of action of N-(3-methoxy-4-propoxybenzyl)propanamide and its effects on dopamine receptor signaling pathways may provide insights into the role of these receptors in various physiological processes. Finally, studies on the pharmacokinetics and pharmacodynamics of N-(3-methoxy-4-propoxybenzyl)propanamide may help to optimize its use in scientific research.
Métodos De Síntesis
N-(3-methoxy-4-propoxybenzyl)propanamide can be synthesized using various methods, including the reaction of 3-methoxy-4-propoxybenzyl chloride with propanamide in the presence of a base, or the reaction of 3-methoxy-4-propoxybenzylamine with propanoyl chloride. The yield and purity of N-(3-methoxy-4-propoxybenzyl)propanamide can depend on the specific synthesis method used.
Aplicaciones Científicas De Investigación
N-(3-methoxy-4-propoxybenzyl)propanamide has been used in scientific research as a potential ligand for the study of the dopamine D3 receptor. It has been shown to have high affinity and selectivity for the D3 receptor, making it a promising tool for understanding the role of this receptor in various physiological processes, such as addiction and reward.
Propiedades
IUPAC Name |
N-[(3-methoxy-4-propoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-4-8-18-12-7-6-11(9-13(12)17-3)10-15-14(16)5-2/h6-7,9H,4-5,8,10H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWUFYNXEGHHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CNC(=O)CC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxy-4-propoxybenzyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-7-isopropyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914539.png)
![11-(difluoromethyl)-4-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5914543.png)
![N-(2,5-dimethylphenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914555.png)
![N-(3-chloro-2-methylphenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914556.png)
![9-(difluoromethyl)-4-hydroxy-7-(3-methoxyphenyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914569.png)
![4-hydroxy-9-(2-methoxyphenyl)-7-phenylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914579.png)
![2-[(2,6-difluorobenzyl)thio]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914590.png)
![2-{[(2-{[(4-hydroxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl)amino]carbonyl}phenyl acetate](/img/structure/B5914594.png)
![N-[2-(4-chlorophenoxy)-1,1-dimethylethyl]acetamide](/img/structure/B5914597.png)
![4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5914612.png)


![3'-isopropyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B5914635.png)
![3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B5914642.png)